N-(4-METHYLPHENYL)-N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Description
N-(4-METHYLPHENYL)-N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclohexyl group, and multiple methylphenyl groups
Properties
IUPAC Name |
N-(4-methylphenyl)-N-[1-[(4-methylphenyl)carbamoyl]cyclohexyl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O2/c1-21-6-12-24(13-7-21)31-28(37)29(18-4-3-5-19-29)35(26-14-8-22(2)9-15-26)27(36)23-10-16-25(17-11-23)34-20-30-32-33-34/h6-17,20H,3-5,18-19H2,1-2H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQNLZXFNBWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)C)C(=O)C4=CC=C(C=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: This step often involves the use of cyclohexylamine and coupling agents to attach the cyclohexyl group to the core structure.
Introduction of Methylphenyl Groups: This can be done through Friedel-Crafts alkylation or acylation reactions, using methylphenyl derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s reactivity or solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(4-METHYLPHENYL)-N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a drug candidate, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound could influence metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-(4-METHYLPHENYL)-N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
